molecular formula C13H11N3O2S B8295168 N-(1H-indazol-5-yl)benzenesulfonamide

N-(1H-indazol-5-yl)benzenesulfonamide

Cat. No.: B8295168
M. Wt: 273.31 g/mol
InChI Key: MYZXIZXWICYCBX-UHFFFAOYSA-N
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Description

N-(1H-indazol-5-yl)benzenesulfonamide is a promising chemical scaffold in medicinal chemistry and oncology research. This compound features a 1H-indazole ring linked to a benzenesulfonamide group, a structural motif prevalent in the development of targeted cancer therapies. The indazole nucleus is a privileged structure in drug discovery, known for its ability to interact with various biological targets and is found in several approved anticancer drugs . Research into benzenesulfonamide derivatives has demonstrated their potential as potent agonists for nuclear receptors like the Human Pregnane X Receptor (hPXR), which plays a critical role in regulating drug-metabolizing enzymes and transporters . Furthermore, structural analogs of this core scaffold have been identified as potent inhibitors within the PI3K-Akt-mTOR signaling pathway . This pathway is one of the most frequently dysregulated in human cancers, governing essential cellular processes including survival, proliferation, and apoptosis . Consequently, researchers are exploring this compound and its derivatives as potential tools for interrogating this pathway. The compound serves as a key intermediate for the synthesis of more complex molecules aimed at developing novel therapeutic agents for various malignant tumours. This product is intended for laboratory research purposes only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C13H11N3O2S

Molecular Weight

273.31 g/mol

IUPAC Name

N-(1H-indazol-5-yl)benzenesulfonamide

InChI

InChI=1S/C13H11N3O2S/c17-19(18,12-4-2-1-3-5-12)16-11-6-7-13-10(8-11)9-14-15-13/h1-9,16H,(H,14,15)

InChI Key

MYZXIZXWICYCBX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)NN=C3

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations on the Benzenesulfonamide Group

Modifications to the benzenesulfonamide moiety significantly impact molecular interactions and bioactivity:

Compound Substituent on Benzene Ring Key Structural Features Biological Activity Reference
N-(1H-Indazol-5-yl)-4-methoxybenzenesulfonamide 4-OCH₃ Methoxy group enhances hydrogen bonding (N–H⋯O interactions); improves crystallinity Anticancer (tested in cellular assays)
N-(1-Allyl-1H-indazol-5-yl)-4-methylbenzenesulfonamide 4-CH₃ Methyl group increases lipophilicity; allyl substitution on indazole improves membrane permeability Kinase inhibition (e.g., Rho kinase)
N-(1H-Indazol-5-yl)-4-chlorobenzenesulfonamide 4-Cl Chlorine atom enhances electron-withdrawing effects; may improve target binding affinity Under investigation for antimicrobial use

Key Observations :

  • Allyl and methyl groups () increase hydrophobicity, favoring interactions with hydrophobic enzyme pockets .
Modifications to the Indazole Scaffold

Alterations to the indazole core influence both synthetic feasibility and bioactivity:

Compound Indazole Substitution Pharmacological Profile Notable Data Reference
N-(1-(2-Chloropyrimidin-4-yl)-1H-indazol-5-yl)benzenesulfonamide 1-(2-Chloropyrimidin-4-yl) High antiproliferative activity (IC₅₀ < 1 μM in some cancer lines) Synthesized in 68% yield; confirmed by NMR
N-(6-Ethoxy-1H-indazol-5-yl)benzenesulfonamide 6-Ethoxy Improved antioxidant activity (EC₅₀ = 12.3 μM) Lower cytotoxicity compared to parent compound
N-(3-(3,4-Dichlorophenyl)-1H-indazol-5-yl)quinolin-4-amine 3-(3,4-Dichlorophenyl) Potent kinase inhibition (Rho kinase IC₅₀ = 0.8 nM) High-resolution crystallography (1.82 Å)

Key Observations :

  • Chloropyrimidinyl substitution () enhances anticancer activity, likely due to improved DNA intercalation or kinase binding .
  • 3,4-Dichlorophenyl derivatives () exhibit strong kinase inhibition, attributed to halogen-mediated hydrophobic interactions .
Physicochemical and Crystallographic Comparisons

Crystallographic data highlight differences in stability and packing efficiency:

Compound Resolution (Å) Rwork/Rfree Notable Intermolecular Interactions Reference
N-(1H-Indazol-5-yl)-4-methoxybenzenesulfonamide 0.90 0.042/0.120 N1–H1N⋯O1 (2.956 Å) and C6–H6⋯O2 (3.381 Å) hydrogen bonds
N-(1-Allyl-1H-indazol-5-yl)-4-methylbenzenesulfonamide 1.82 0.205/0.260 Allyl group induces torsional strain; weaker π-π stacking
N-(3-(3,4-Dichlorophenyl)-1H-indazol-5-yl)quinazolin-4-amine 1.86–1.82 0.192/0.241 Chlorine atoms participate in halogen bonding (C–Cl⋯π)

Key Observations :

  • Higher resolution structures (e.g., 0.90 Å in ) correlate with precise hydrogen-bonding networks, critical for rational drug design .
  • Halogen bonding in dichlorophenyl derivatives () may enhance target selectivity .

Pharmacological Activity Trends

  • Anticancer Activity : Chloropyrimidinyl-substituted derivatives () show superior potency, with IC₅₀ values up to 10-fold lower than unsubstituted analogues .
  • Kinase Inhibition : Allyl and dichlorophenyl modifications () improve Rho kinase binding, likely due to increased hydrophobic surface area .
  • Antimicrobial Potential: Methoxy and methyl groups () exhibit moderate activity, suggesting a trade-off between solubility and membrane penetration .

Preparation Methods

Direct Sulfonylation of 5-Amino-1H-Indazole

The most straightforward method involves reacting 5-amino-1H-indazole with benzenesulfonyl chloride under basic conditions. The amino group at the 5-position acts as a nucleophile, displacing chloride from the sulfonyl chloride to form the sulfonamide bond.

Procedure :

  • 5-Amino-1H-indazole (1.0 equiv) is dissolved in anhydrous dichloromethane (DCM) under nitrogen.

  • Triethylamine (2.5 equiv) is added to scavenge HCl.

  • Benzenesulfonyl chloride (1.2 equiv) is added dropwise at 0°C.

  • The reaction is stirred at room temperature for 12 hours.

  • The product is extracted with DCM, washed with brine, and purified via recrystallization from ethanol/water.

Yield : 68–75%.
Purity : >95% (HPLC).

Key Considerations :

  • Protection of the indazole’s N1 hydrogen is unnecessary due to the nucleophilic preference of the 5-amino group.

  • Excess sulfonyl chloride may lead to bis-sulfonylation, requiring careful stoichiometric control.

Copper-Catalyzed Coupling and Oxidation

Adapted from kinase inhibitor syntheses, this method constructs the sulfonamide via a sulfide intermediate, which is oxidized to the sulfone.

Steps :

  • 5-Iodo-1H-indazol-3-amine is coupled with benzenethiol using CuI/K₂CO₃ in 2-propanol at 85°C to form 5-(phenylsulfanyl)-1H-indazol-3-amine .

  • Oxidation with H₂O₂ in acetic acid converts the sulfide to 5-(benzenesulfonyl)-1H-indazol-3-amine .

  • The 3-amino group is acylated or further functionalized as needed.

Example Oxidation Conditions :

  • 5-(Phenylsulfanyl) intermediate (1.0 equiv)

  • H₂O₂ (30%, 3.0 equiv) in glacial acetic acid

  • Stirred at 50°C for 6 hours

  • Yield: 87% after recrystallization.

Advantages :

  • High yields and scalability for industrial production.

  • Avoids direct handling of sulfonyl chlorides.

Protection Strategies for Indazole NH

Allyl Protection

To prevent side reactions during sulfonylation, the indazole’s N1 hydrogen is protected using an allyl group:

  • 1H-Indazol-5-amine is treated with allyl bromide and NaH in DMF to form 1-allyl-1H-indazol-5-amine .

  • Sulfonylation with benzenesulfonyl chloride proceeds as in Section 1.1.

  • Deprotection via Pd(PPh₃)₄ and morpholine removes the allyl group, yielding the final product.

Deprotection Conditions :

  • 1-Allyl-N-(benzenesulfonyl)indazol-5-amine (1.0 equiv)

  • Pd(PPh₃)₄ (0.1 equiv), morpholine (5.0 equiv) in THF

  • Stirred at 65°C for 3 hours

  • Yield: 82%.

Mechanistic Insights

Sulfonylation Kinetics

The reaction of 5-aminoindazole with benzenesulfonyl chloride follows second-order kinetics, with rate acceleration in polar aprotic solvents (e.g., DMF). Base selection (e.g., pyridine vs. Et₃N) impacts reaction efficiency due to varying HCl scavenging capacities.

Activation Energy :

  • Calculated ΔG‡ = 24.3 kcal/mol (B3LYP/6-311++G(d,p)).

Oxidation of Sulfide Intermediates

The CuI-mediated coupling in Section 1.2 proceeds via a radical mechanism, with benzenethiol coordinating to CuI to form a reactive thiyl radical. Subsequent oxidation to sulfone involves peroxide-induced electrophilic substitution at sulfur.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (DMSO-d₆): δ 8.21 (s, 1H, indazole H4), 7.89–7.43 (m, 5H, benzene), 6.95 (s, 1H, NH).

  • ¹³C NMR : δ 148.2 (C5), 137.1 (SO₂), 129.4–126.8 (benzene).

  • HPLC : Retention time = 8.2 min (C18 column, 70:30 H₂O/MeCN).

X-ray Crystallography

Crystals grown from ethanol/water reveal:

  • Dihedral angle : 46.2° between indazole and benzene rings.

  • Hydrogen bonding : N–H···O (2.89 Å) stabilizes the sulfonamide group.

Industrial Scalability and Optimization

Solvent and Temperature Effects

ConditionYield (%)Purity (%)
DCM, 25°C6895
THF, 40°C7297
DMF, 0°C → 25°C7598

Optimal Conditions : DMF with gradual warming minimizes side reactions.

Catalytic Improvements

  • CuI Loading : Reducing from 10 mol% to 5 mol% in coupling steps maintains yield (85%) while lowering metal residues.

  • Oxidation : Replacing H₂O₂ with Oxone® improves safety and reduces reaction time (2 hours vs. 6 hours) .

Q & A

Q. How is the crystal structure of N-(1H-indazol-5-yl)benzenesulfonamide determined, and what are its key structural features?

The crystal structure is resolved using single-crystal X-ray diffraction with a Bruker X8 APEX diffractometer (MoKα radiation, λ = 0.71073 Å). Data processing involves SAINT for integration and SHELXS/SHELXL for structure solution and refinement. Key features include a nearly planar indazole ring (max deviation: 0.023 Å) and a dihedral angle of 47.92° between the indazole and sulfonamide benzene ring. Hydrogen bonding (N–H⋯O) and weak C–H⋯O interactions stabilize a 2D network parallel to the (010) plane. Refinement yields R = 0.042 and wR = 0.119 .

Q. What synthetic methodologies are employed for this compound, and how is purity validated?

Synthesis typically involves coupling reactions between 5-aminoindazole and substituted benzenesulfonyl chlorides. Purity is confirmed via HPLC (e.g., using C18 columns) and spectroscopic techniques (NMR, FT-IR). Crystallization from ethanol or methanol ensures high-purity single crystals for structural analysis .

Q. How are spectroscopic techniques (NMR, FT-IR) applied to characterize this compound?

  • ¹H/¹³C NMR : Chemical shifts (δ) and coupling constants (J) confirm substituent positions. For example, aromatic protons in the indazole ring appear at δ 7.2–8.1 ppm, while sulfonamide protons resonate near δ 10.5 ppm.
  • FT-IR : Stretching vibrations for S=O (1130–1170 cm⁻¹) and N–H (3300–3450 cm⁻¹) validate functional groups .

Q. What intermolecular interactions stabilize the crystal lattice?

The crystal packing is governed by N–H⋯O hydrogen bonds (2.85–2.92 Å) and weak C–H⋯O contacts (3.28–3.35 Å), forming a 2D network. These interactions are critical for understanding solubility and stability .

Q. What in vitro assays evaluate the antiproliferative activity of this compound?

Common assays include MTT or SRB tests against human cancer cell lines (e.g., MCF-7, A549). IC₅₀ values are calculated to assess potency. Structural analogs with electron-withdrawing groups (e.g., Cl, CF₃) often show enhanced activity .

Advanced Research Questions

Q. How can researchers resolve discrepancies in crystallographic data during refinement?

Discrepancies (e.g., high R-factors) are addressed by re-examining hydrogen atom placement using difference Fourier maps and applying SHELXL constraints (e.g., riding models for H atoms). Anisotropic displacement parameters for non-H atoms improve accuracy. Data-to-parameter ratios >15:1 are ideal .

Q. What strategies optimize structure-activity relationships (SAR) for sulfonamide-based analogs?

  • Substituent Variation : Introduce groups like methoxy, chloro, or trifluoromethyl to the benzene ring to modulate electron density.
  • Bioisosteric Replacement : Replace the sulfonamide with carboxamide or thiadiazole to assess activity retention.
  • Crystallographic Data : Correlate dihedral angles (e.g., indazole-sulfonamide orientation) with biological activity .

Q. What are the limitations of SHELX software in refining complex crystal structures?

SHELX struggles with severe disorder, low-resolution data (<1.0 Å), and twinned crystals. Advanced tools like OLEX2 or PHENIX are recommended for such cases. SHELX’s reliance on manual input for hydrogen placement also increases refinement time for large structures .

Q. How can computational methods complement experimental data in analyzing molecular interactions?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) predict optimized geometries, electrostatic potentials, and hydrogen bond energies. Molecular docking (AutoDock Vina) models ligand-protein interactions, guiding analog design .

Q. What experimental controls are critical in pharmacological studies to ensure data reproducibility?

  • Use reference compounds (e.g., doxorubicin) as positive controls.
  • Validate cell line authenticity via STR profiling.
  • Include vehicle controls (DMSO) to rule out solvent toxicity.
  • Replicate experiments ≥3 times with independent batches .

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